molecular formula C24H24N2O2 B11416070 2-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-benzimidazole

Cat. No.: B11416070
M. Wt: 372.5 g/mol
InChI Key: XMGVLWSMRCPYAY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes both methoxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired benzodiazole structure . The reaction conditions often include the use of solvents like methanol and specific catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of methoxy and dimethylphenyl groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-16-9-10-17(2)19(13-16)15-26-21-8-6-5-7-20(21)25-24(26)18-11-12-22(27-3)23(14-18)28-4/h5-14H,15H2,1-4H3

InChI Key

XMGVLWSMRCPYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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